![molecular formula C6H8O3 B057533 2,3-Bis(hydroxymethyl)furan CAS No. 294857-25-3](/img/structure/B57533.png)
2,3-Bis(hydroxymethyl)furan
Overview
Description
2,5-Bis(hydroxymethyl)furan (BHMF) is a furan derivative that carries two hydroxymethyl substituents at the 2- and 5-positions . It is a versatile building block for the production of drugs, polymers, crown ethers, bioactive compounds, and value-added intermediates .
Synthesis Analysis
BHMF can be obtained by the hydrogenation of 5-hydroxymethylfurfural (HMF) at room temperature and atmospheric pressure in the presence of a Pt/CeO2-ZrO2 catalytic system . Another method involves the production of BHMF derivatives from furfural derivatives via hydroxymethylation .Molecular Structure Analysis
The molecular structure of BHMF was identified by GC-MS and further analyzed by NMR . X-ray diffraction (XRD) analysis was also performed .Chemical Reactions Analysis
The chemical reactions involving BHMF are complex and involve several steps. For example, in one study, a molecule of aldehyde acted as a hydride donor while a second aldehyde was the acceptor, resulting in a carboxylic acid salt, i.e., 5-hydroxymethylfuranoic acid (HMFA), and an alcohol (BHMF) forming simultaneously as products .Scientific Research Applications
Monomer for Polyester Production
BHMF is an important monomer of polyester . Its oxygen-containing rigid ring structure and symmetrical diol functional group establish it as an alternative to petroleum-based monomer with unique advantages for the production of degradable bio-based polyester materials .
Catalyst for Hydrogenation Processes
BHMF can be derived from the hydrogenation of biomass-based 5-hydroxymethylfurfural (HMF). The catalytic transfer hydrogenation (CTH) process, using isopropanol as the hydrogen source and Ru/Co 3 O 4 as the catalyst, has been studied. The Ru/Co 3 O 4 catalyst displayed a high catalytic efficiency, and a BHMF yield of up to 82% was obtained at 190 °C in 6 h .
Chemical Intermediate and Fuel Precursor
As a widely used chemical intermediate and fuel precursor, BHMF has unique advantages in improving the performance of traditional polyesters and synthesizing new biodegradable bio-based polyesters .
Synthesis of Fine Chemicals and Artificial Receptors
BHMF has been widely applied in the synthesis of fine chemicals and artificial receptors, like pharmaceuticals, ethers, ketones, artificial fibers, resins, and so on .
Synthesis of Heat Insulating Material
BHMF is a monomer for the synthesis of heat insulating material .
Synthesis of Shape Memory and Self-Healing Polymers
BHMF is a promising diol that can be used either directly for the synthesis of shape memory and self-healing polymers or for the synthesis of 1,6-hexanediol, which is also an important polymer precursor .
Mechanism of Action
Target of Action
2,5-Bis(hydroxymethyl)furan (BHMF) is a significant biomass-derived platform chemical . It is a crucial monomer for various industrially important polymerization and etherification processes . It is structurally similar to furandicarboxylic acid (FDCA), which is used for the synthesis of polyethylene furanoate (PEF) .
Mode of Action
The polymerization methods have been shown to be successful, with values up to 14,000 g mol−1 .
Biochemical Pathways
BHMF can be prepared from inexpensive and renewable carbohydrates through catalytic conversion and selective hydrogenation . It is obtained in high yield from renewable resources such as fructose and hydroxymethylfurfural (HMF) . The compound can be converted into 2,5-bis(hydroxymethyl)furan (BHF) via selective hydrogenation of the carbonyl group on HMF .
Result of Action
The result of BHMF’s action is the production of biobased polyesters . These polyesters are hydrophilic, as confirmed by contact angles determined to be in the region from 63 to 73° . The degree of crystallinity of compression molded discs was found to be in the range from 13 to 27% . The synthesized BHMF-based polyesters have a biodegradable character over time .
Action Environment
The action of BHMF is influenced by environmental factors such as temperature and pressure. For instance, under optimized conditions of 373 K, 3 MPa H2, and 1 h reaction time, a BHMF yield exceeding 99% was achieved . The sustainability of both synthesis routes was analyzed based on atom economy (AE), reaction mass efficiency (RME), E-factor, and EcoScale .
Safety and Hazards
Future Directions
BHMF is a promising compound with numerous applications as a monomer for bio-materials and fuels . The development of efficient “green” catalytic technologies for the processing of bioavailable compounds, namely, the synthesis of catalysts and the selection of optimal process conditions, is a key area of future research .
properties
IUPAC Name |
[2-(hydroxymethyl)furan-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-3-5-1-2-9-6(5)4-8/h1-2,7-8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGYZZRPOIMNHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(hydroxymethyl)furan |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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